![molecular formula C20H14ClN5 B4333437 N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B4333437.png)
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine
Overview
Description
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine, also known as CPIP, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. This compound has also been investigated for its potential to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine is its relatively simple synthesis method, which makes it easy to produce in large quantities. This compound has also been shown to have good stability and solubility in aqueous solutions. However, one limitation of this compound is its relatively low potency compared to other anti-cancer compounds.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine. One area of interest is the development of more potent analogs of this compound that could be used as anti-cancer agents. Another area of research could involve investigating the potential of this compound as a modulator of the immune system. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. Its synthesis method is relatively simple, and it has been shown to have activity against various cancer cell lines and to inhibit the production of pro-inflammatory cytokines. While there are limitations to its use, future research on this compound could lead to the development of more potent analogs and a better understanding of its mechanism of action.
Scientific Research Applications
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5/c21-13-5-7-14(8-6-13)24-20-19(25-18-12-22-9-10-26(18)20)16-11-23-17-4-2-1-3-15(16)17/h1-12,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBPDOADJLOID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(N4C=CN=CC4=N3)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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